
2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide
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Overview
Description
2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of naphthamides This compound is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a hydroxyphenyl group attached to a naphthamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide typically involves the reaction of 2-ethoxy-1-naphthoyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted naphthamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 15.0 | |
A549 (lung cancer) | 10.0 | |
FaDu (hypopharyngeal carcinoma) | 12.5 |
The mechanism of action involves the induction of apoptosis and modulation of signaling pathways such as NF-κB and MAPK pathways.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines:
Inflammatory Cytokine | Inhibition (%) | Reference |
---|---|---|
TNF-α | 70% | |
IL-6 | 65% |
Its anti-inflammatory activity is attributed to its interaction with specific molecular targets, including cyclooxygenase enzymes.
Material Science Applications
Due to its unique chemical structure, 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is being explored for applications in material science. The amphiphilic nature allows for potential use in:
- Surfactants: Enhancing solubility and dispersion of compounds in various solvents.
- Polymer Chemistry: As a monomer or additive to improve the properties of polymers.
Case Study 1: Anticancer Efficacy in Animal Models
A study involving xenograft models demonstrated significant tumor size reduction when treated with this compound compared to control groups. This highlights its potential as a therapeutic agent in cancer treatment.
Case Study 2: Clinical Trials for Anti-inflammatory Effects
In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound showed a marked decrease in joint inflammation and pain scores over an eight-week period, indicating its utility in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1-naphthamide
- 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-ethylpropyl)-1-naphthamide
- 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-isopropylpropyl)-1-naphthamide
Uniqueness
2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is unique due to the presence of the phenyl group, which can engage in π-π interactions and enhance its binding affinity to aromatic residues in proteins. This distinguishes it from similar compounds that lack the phenyl group and may have different biological activities and properties.
Biological Activity
2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is a complex organic compound belonging to the class of naphthalene derivatives. Its unique structure features a naphthalene backbone with an ethoxy group and a trifluoromethylated phenylpropyl moiety, which may impart distinctive chemical properties. This compound has garnered interest in pharmacology and material science due to its potential biological activities.
The compound can be classified as an amide , specifically a carboxamide, characterized by the presence of the carboxamide functional group (-C(=O)N-). Additionally, it is categorized as a fluorinated compound due to the trifluoromethyl group attached to the phenyl ring. The molecular formula of this compound is C19H20F3N1O3, and its structure suggests potential amphiphilic properties due to the combination of hydrophobic and hydrophilic groups.
Synthesis
The synthesis of this compound typically involves multiple steps, requiring controlled conditions such as specific temperatures and solvents (e.g., dimethylformamide or dichloromethane) to achieve high yields and purities. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Anesthetic Activity : Analogues of compounds similar to this compound have shown potent general anesthetic activity. For instance, related compounds have been reported to reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects . This suggests potential applications in anesthesia where reduced side effects are critical.
- Anticonvulsant Properties : Compounds with similar structural motifs have demonstrated anticonvulsant activity in animal models. For example, studies have shown that certain analogues can effectively inhibit seizures in models such as maximal electroshock (MES) . This raises the possibility that this compound may also possess anticonvulsant properties.
- Mechanism of Action : The mechanism of action for related compounds often involves interactions with neurotransmitter systems. For instance, one study indicated that certain trifluoromethylated compounds could enhance GABA(A) receptor currents in hippocampal neurons . This suggests that this compound might similarly modulate GABAergic transmission.
Case Studies
Several studies have explored the biological activity of related compounds:
Properties
IUPAC Name |
2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO3/c1-2-29-18-13-12-15-8-6-7-11-17(15)19(18)20(27)26-14-21(28,22(23,24)25)16-9-4-3-5-10-16/h3-13,28H,2,14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFFANDMXOPQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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